5-Chloro-4-methoxypyrimidine is a versatile chemical compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and agriculture. The compound's unique structure allows it to interact with different biological targets, making it a valuable entity for the development of new therapeutic agents and pesticides. This comprehensive analysis will delve into the mechanism of action and applications of 5-Chloro-4-methoxypyrimidine, drawing from the findings of several research studies.
In medicinal chemistry, derivatives of 5-Chloro-4-methoxypyrimidine have shown promise as therapeutic agents. The aforementioned study on antihypertensive agents highlights the potential of these compounds in treating hypertension1. Additionally, new esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and found to be potent agonists and antagonists for 5-HT4 receptors, which are implicated in gastrointestinal motility and could be targeted for the treatment of gastrointestinal disorders2.
Another study synthesized and evaluated 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines for their analgesic and anti-inflammatory potential3. Some of these compounds were found to be more potent than standard drugs, with a low ulcer index, indicating their potential as safer analgesic and anti-inflammatory agents.
As previously mentioned, certain 5-Chloro-4-methoxypyrimidine derivatives have been shown to possess anticancer properties by inhibiting tubulin polymerization and inducing apoptosis in cancer cell lines4. This suggests their application as novel chemotherapeutic agents.
In the pesticide industry, methoxychlor, a related compound, has been used extensively. However, its effect on the male reproductive system has raised concerns. A study investigating the effect of methoxychlor on the antioxidant system of adult rats found that it induces oxidative stress in the epididymis and epididymal sperm, leading to reduced fertility5. This highlights the need for careful consideration of the use of such compounds in agriculture and potential avenues for developing safer alternatives.
5-Chloro-4-methoxypyrimidine is sourced from various chemical suppliers, including BenchChem, where it is listed under the registry number 114969-94-7. The compound falls under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by their nitrogen-containing aromatic ring systems.
The synthesis of 5-Chloro-4-methoxypyrimidine typically involves chlorination and methoxylation reactions of pyrimidine derivatives. A common synthetic route includes:
In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography ensure high purity of the final product.
The molecular structure of 5-Chloro-4-methoxypyrimidine can be described as follows:
COC1=NC=[N+](C=C1Cl)[O-]The compound features a pyrimidine ring with a chlorine substituent at the 5-position and a methoxy group at the 4-position. The presence of these substituents significantly influences its reactivity and biological activity.
5-Chloro-4-methoxypyrimidine can undergo various chemical reactions, including:
Common reagents for these reactions include sodium methoxide for nucleophilic substitution and hydrogen peroxide for oxidation.
The major products from these reactions vary based on the nucleophile used, leading to a range of substituted pyrimidines with potential pharmacological activities.
The mechanism of action for 5-Chloro-4-methoxypyrimidine primarily involves its interaction with specific molecular targets, particularly in medicinal chemistry applications. The compound may inhibit certain enzymes by binding to their active sites, disrupting normal biochemical processes. This inhibition can lead to therapeutic effects such as tumor growth suppression or anti-inflammatory responses.
The physical and chemical properties of 5-Chloro-4-methoxypyrimidine include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 160.56 g/mol |
| IUPAC Name | 5-chloro-4-methoxy-1-oxidopyrimidin-1-ium |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents like ethanol |
| Stability | Stable under normal conditions but sensitive to strong bases |
These properties play a crucial role in determining the compound's reactivity and suitability for various applications.
5-Chloro-4-methoxypyrimidine has several significant applications across different fields:
5-Chloro-4-methoxypyrimidine is a monocyclic heteroaromatic compound featuring a six-membered pyrimidine ring with specific substituents at key positions: a chlorine atom at carbon 5 (C5), a methoxy group (–OCH₃) at carbon 4 (C4), and an unsubstituted nitrogen at position 1 (N1). Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol. The methoxy group’s electron-donating character and chlorine’s electron-withdrawing nature create a polarized electronic structure, facilitating nucleophilic substitution at C2, C4, and C6 positions. This reactivity profile underpins its utility as a synthetic building block [3] [8].
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| CAS Registry Number | 5750-77-6 |
| SMILES Notation | COc1cc(Cl)ncn1 |
| Hydrogen Bond Acceptors | 3 (Ring N atoms, methoxy O) |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 41.6 Ų |
Crystallographic studies of closely related analogs, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine, reveal nearly planar ring geometries (dihedral angles < 3°) and intermolecular hydrogen bonding patterns that stabilize solid-state packing. While direct data for 5-chloro-4-methoxypyrimidine is limited in the search results, its structural similarity to compounds like 5-bromo-2-chloro-4-methoxypyrimidine (melting point: 73–75°C) suggests comparable physical behavior [4] [8].
Pyrimidine chemistry emerged prominently in the early 20th century with the elucidation of nucleic acid structures, where pyrimidine bases (cytosine, thymine, uracil) were recognized as fundamental genetic components. The targeted modification of pyrimidine scaffolds via halogenation and alkoxylation—exemplified by 5-chloro-4-methoxypyrimidine—gained traction in the 1950s–1970s as researchers sought tunable heterocyclic intermediates for drug discovery. This period saw advances in regioselective chlorination (e.g., using POCl₃) and nucleophilic aromatic substitution (SNAr) methodologies, enabling efficient access to polysubstituted pyrimidines .
The compound’s synthetic versatility positioned it as a precursor to complex fused systems, including pyranopyrimidines—a class intensively studied since the 1990s for their broad bioactivity. Multicomponent reactions (e.g., combining malononitrile, aldehydes, and barbituric acid) often leverage halogenated pyrimidines like 5-chloro-4-methoxypyrimidine to generate bicyclic or spirocyclic architectures under catalytic or solvent-free conditions. These methodologies align with modern green chemistry principles, emphasizing atom economy and reduced waste [7].
Pharmaceutical Applications
As a molecular building block, 5-chloro-4-methoxypyrimidine contributes to pharmacophores targeting critical disease mechanisms:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7